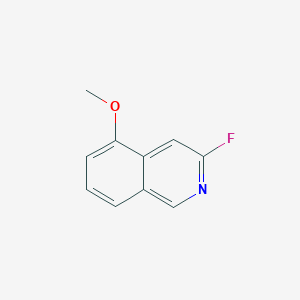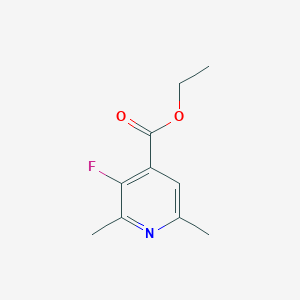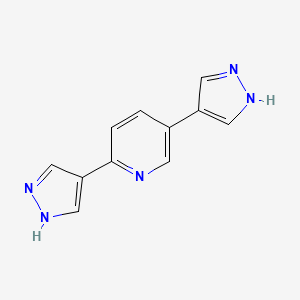
2,5-Di(1H-pyrazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with two pyrazole groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1H-pyrazol-4-yl)pyridine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by the formation of the pyrazole rings. One common method includes the reaction of 2,5-dichloropyridine with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Di(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Di(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Di(1H-pyrazol-4-yl)pyridine largely depends on its application:
Coordination Chemistry: Acts as a bidentate or tridentate ligand, coordinating with metal ions through the nitrogen atoms of the pyrazole and pyridine rings.
Biological Activity: The compound can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
2,5-Di(1H-pyrazol-4-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with pyrazole groups at the 2 and 6 positions, leading to different coordination and electronic properties.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups instead of pyrazole, which can result in different chemical reactivity and biological activity.
2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine:
Eigenschaften
Molekularformel |
C11H9N5 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2,5-bis(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H9N5/c1-2-11(10-6-15-16-7-10)12-3-8(1)9-4-13-14-5-9/h1-7H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
AGBCRDFBCBRAJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CNN=C2)C3=CNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
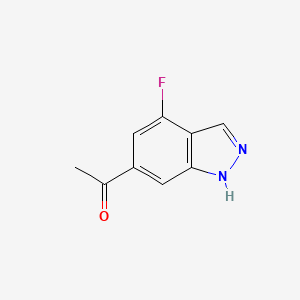
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
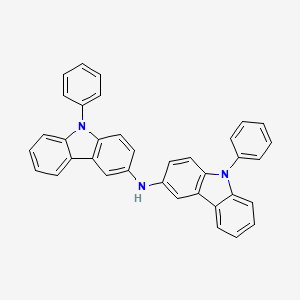
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
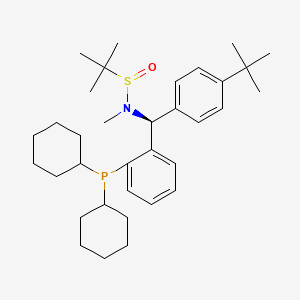
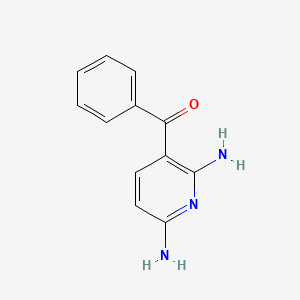
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
